molecular formula C14H25NO2 B1466329 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid CAS No. 1560706-24-2

1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid

Cat. No. B1466329
CAS RN: 1560706-24-2
M. Wt: 239.35 g/mol
InChI Key: VEUYFXOZKRMTQU-UHFFFAOYSA-N
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Description

“1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its stereochemistry . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . Using this reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .

Scientific Research Applications

C-H Functionalization and Redox-Annulations

Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the carboxylic acid promoted generation of a conjugated azomethine ylide, followed by 6π-electrocylization and tautomerization, leading to ring-fused pyrrolines. These pyrrolines can be oxidized to pyrroles or reduced to pyrrolidines, illustrating the versatility of pyrrolidine derivatives in synthesizing complex organic structures (Kang et al., 2015).

Synthesis and Biological Activity Prediction

The synthesis of pyrrolidin-2-ones and their derivatives showcases their significance as non-aromatic heterocyclic compounds. These structures are found in many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for creating new medicinal molecules with improved biological activity. This research underscores the potential of pyrrolidine derivatives in pharmaceutical applications (Rubtsova et al., 2020).

Pyrrolidines in Medicine and Industry

Pyrrolidines are highlighted for their biological effects and applications in medicine, such as their use in dyes or agrochemical substances. The study of pyrrolidines chemistry is pivotal for advancing science and developing new therapeutic agents (Żmigrodzka et al., 2022).

Metal-Organic Frameworks and Water Clusters

Research on metal-organic frameworks that form polycatenane-like structures through H-bonding interactions showcases the structural diversity achievable with carboxylic acid derivatives. These studies contribute to the understanding of void space utilization and the formation of discrete water clusters within such frameworks (Ghosh & Bharadwaj, 2005).

Safety and Hazards

The safety data sheet for pyrrolidine-3-carboxylic acid indicates that it causes serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Its use in drug discovery is expected to continue, with ongoing research into the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-10-6-12(8-14(2,3)7-10)15-5-4-11(9-15)13(16)17/h10-12H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUYFXOZKRMTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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